Cyclopropyl(pyridin-2-yl)methanol hydrochloride
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Overview
Description
Cyclopropyl(pyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(pyridin-2-yl)methanol hydrochloride typically involves the reaction of cyclopropylmethanol with pyridine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(pyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Cyclopropyl(pyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropyl(pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Cyclopropyl(pyridin-2-yl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.
Cyclopropyl(pyridin-2-yl)methane: Lacks the hydroxyl group, leading to different reactivity and applications.
Uniqueness: Cyclopropyl(pyridin-2-yl)methanol hydrochloride is unique due to its combination of a cyclopropyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
cyclopropyl(pyridin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSZTMXNHLAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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